3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylamino]purine-2,6-dione
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Description
The compound “3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylamino]purine-2,6-dione” is a complex organic molecule with the molecular formula C15H17N5O2 . It is a derivative of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a purine core, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring . This core is substituted at various positions by methyl, methylamino, and methylphenyl groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.33 and a predicted density of 1.38±0.1 g/cm3 . Its pKa, a measure of its acidity, is predicted to be 9.63±0.70 .Scientific Research Applications
Purine Derivatives: Chemical Properties and Synthesis
Purine derivatives, including the specified compound, are explored for their chemical properties, such as ionization and methylation reactions. Studies have categorized purine-6,8-diones into classes based on their substituents and their reactivity towards methylation and protonation. The steric factors significantly influence the methylation of these compounds, highlighting the complex chemistry of substituted purines (Rahat, Bergmann, & Tamir, 1974).
Synthesis of Purine Derivatives
Research has also focused on the synthesis of various purine derivatives through methods like intramolecular alkylation, highlighting their potential in creating compounds with various biological activities. Such synthetic pathways are crucial for developing novel agents with specific pharmacological properties (Simo, Rybár, & Alföldi, 1998).
Potential Biological Activities
The synthesis of new trisubstituted purine-2,6-diones and their derivatives has been directed towards exploring their potential biological activities. The cyclization of carboxamide intermediates has been optimized to yield higher purity products, which could be pivotal in pharmacological applications (Hayallah & Famulok, 2007).
Pharmaceutical Relevance of Methylxanthines
Studies on the interactions within pharmaceutically relevant polymorphs of methylxanthines (e.g., caffeine and its metabolites) offer insights into the molecular interactions and pharmacological effects of these compounds. Such research aids in understanding the binding and recognition processes critical for drug design and development (Latosinska et al., 2014).
properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylamino]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-14-7-9-16(10-8-14)12-23-21-24-19-18(20(28)25-22(29)26(19)3)27(21)13-17-6-4-5-15(2)11-17/h4-11H,12-13H2,1-3H3,(H,23,24)(H,25,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUPJHMIDPRJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylamino]purine-2,6-dione |
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